molecular formula C31H42N4O7 B15195951 tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate CAS No. 127852-91-9

tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate

Cat. No.: B15195951
CAS No.: 127852-91-9
M. Wt: 582.7 g/mol
InChI Key: UYYUHWSVKOGLPA-CQJMVLFOSA-N
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Description

This compound is a structurally complex pyrrolidine derivative featuring multiple stereochemical centers and functional groups critical to its physicochemical and biological properties. Key structural elements include:

  • A pyrrolidine ring substituted with a tert-butyl carboxylate group at position 2.
  • A propanoylamino linker with a carbamoyl group and a phenylmethoxy-protected carbamate at the (2S)-position.

The compound’s design suggests applications in medicinal chemistry, particularly as a constrained analog for targeting enzymes or receptors involved in diseases like cancer . Its synthesis likely involves multi-step protocols, including peptide coupling, protection/deprotection strategies, and chromatographic purification, as seen in analogous compounds .

Properties

CAS No.

127852-91-9

Molecular Formula

C31H42N4O7

Molecular Weight

582.7 g/mol

IUPAC Name

tert-butyl (2S)-1-[(2S,3S)-3-[[(2S)-4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C31H42N4O7/c1-31(2,3)42-29(39)25-15-10-16-35(25)19-26(36)23(17-21-11-6-4-7-12-21)33-28(38)24(18-27(32)37)34-30(40)41-20-22-13-8-5-9-14-22/h4-9,11-14,23-26,36H,10,15-20H2,1-3H3,(H2,32,37)(H,33,38)(H,34,40)/t23-,24-,25-,26-/m0/s1

InChI Key

UYYUHWSVKOGLPA-CQJMVLFOSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCCN1C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Canonical SMILES

CC(C)(C)OC(=O)C1CCCN1CC(C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)OCC3=CC=CC=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the protection of amino and carboxyl groups, formation of the pyrrolidine ring, and introduction of the tert-butyl group. Common reagents used in these steps include anhydrous magnesium sulfate, boron trifluoride diethyl etherate, and tert-butanol .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbamoyl group would yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis .

Biology

In biology, this compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions. Its structural complexity and functional groups make it suitable for binding studies and biochemical assays .

Medicine

Its ability to interact with biological targets and modulate their activity makes it a promising compound for drug discovery .

Industry

In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical engineering .

Mechanism of Action

The mechanism of action of tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Synthetic Efficiency :

  • The target compound’s structural complexity may result in lower yields compared to simpler analogs like 7c (99% purity) or 8b (62% yield) .
  • The presence of a hydroxy-phenylbutyl chain and carbamoyl group introduces synthetic challenges, such as stereochemical control and protection of reactive amines.

Functional Group Impact: Carbamoyl vs. Phenylmethoxy Protection: Unlike the silyl ether in 7c, the phenylmethoxy group may offer stability under acidic conditions, critical for oral bioavailability .

Biological Relevance :

  • Compounds with pyrrolidine scaffolds (e.g., ) are associated with anticancer activity, suggesting the target compound may act via similar mechanisms, such as sphingosine-1-phosphate receptor modulation .
  • In contrast, EP 4 374 877 A2 compounds feature pyridazine cores with fluorinated groups, indicating divergent applications (e.g., kinase inhibition) .

Research Implications

  • Structural Optimization : The hydroxy-phenylbutyl side chain in the target compound could be modified to enhance solubility or metabolic stability, drawing from ’s use of octyl chains for lipophilicity .
  • Activity Screening : Comparative studies with ’s dual-acting anticancer agents are warranted to evaluate efficacy against specific cancer cell lines.

Biological Activity

tert-Butyl 1-(3-((2S)-3-carbamoyl-2-((phenylmethoxy)carbonylamino)propanoylamino)(2S,3S)-2-hydroxy-4-phenylbutyl)pyrrolidine-2-carboxylate, with a molecular formula of C31H42N4O7 and a molecular weight of 582.7 g/mol, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • tert-butyl group
  • Pyrrolidine ring
  • Carbamoyl and hydroxy functional groups
  • Phenyl groups

These structural elements contribute to its biological activity by enabling interactions with various biological targets.

PropertyValue
CAS Number127852-91-9
Molecular FormulaC31H42N4O7
Molecular Weight582.7 g/mol
IUPAC Nametert-butyl (2S)-1-[...]

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of functional groups allows for:

  • Hydrogen bonding : Facilitating interactions with polar amino acids in active sites.
  • Hydrophobic interactions : Enhancing binding affinity to lipid membranes or hydrophobic pockets in proteins.

Potential Targets

  • Enzymes involved in metabolic pathways.
  • Receptors associated with signaling pathways related to inflammation and cancer.

Anticancer Activity

Recent studies have indicated that tert-butyl 1-(3-((2S)-3-carbamoyl...) exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through apoptosis induction.

Case Study: In Vitro Anticancer Effects

In a study conducted on human breast cancer cells (MCF-7), the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

Anti-inflammatory Properties

The compound also shows promise as an anti-inflammatory agent. It appears to modulate the expression of pro-inflammatory cytokines, potentially offering therapeutic avenues for conditions like rheumatoid arthritis.

Case Study: In Vivo Anti-inflammatory Effects

In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in attenuating inflammatory responses.

Table 2: Comparison with Similar Compounds

Compound NameActivity TypeReference
tert-butyl N-(tert-butoxycarbonyl)-L-alaninateAnticancer
tert-butyl N-(tert-butoxycarbonyl)-L-phenylalaninateAnti-inflammatory
tert-butyl carbamate derivativesVarious

The unique combination of functional groups in tert-butyl 1-(3-((2S)-3-carbamoyl...) differentiates it from other similar compounds, allowing for diverse biological interactions and potential therapeutic applications.

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